

# Technical Guide: N-Demethylroxithromycin (Impurity F) in Roxithromycin API[1]

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## Compound of Interest

Compound Name: *N-Demethylroxithromycin*

CAS No.: 118267-18-8

Cat. No.: B138746

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## Executive Summary

**N-Demethylroxithromycin** (Pharmacopoeial designation: Impurity F) is a critical specified impurity and primary metabolite of the semi-synthetic macrolide antibiotic Roxithromycin.[1] Chemically defined as 3'-N-demethylerythromycin 9-[O-[(2-methoxyethoxy)methyl]oxime], it arises primarily through oxidative N-dealkylation of the desosamine sugar moiety.[1]

Control of this impurity is mandated by major pharmacopoeias (EP, USP, BP) due to its structural similarity to the parent drug, which challenges chromatographic separation, and its potential impact on potency and safety profiles.[1] This guide provides a comprehensive technical analysis of its formation, detection, and control strategies for pharmaceutical scientists.

## Chemical & Structural Characterization[1][2][3][4]

**N-Demethylroxithromycin** differs from the parent molecule, Roxithromycin, by the loss of a single methyl group on the 3'-amino position of the desosamine ring. This subtle modification significantly alters the basicity and polarity of the molecule, influencing its retention behavior in reverse-phase chromatography.

Feature	Roxithromycin (Parent)	N-Demethylroxithromycin (Impurity F)
CAS Number	80214-83-1	118267-18-8
Molecular Formula	C41H76N2O15	C40H74N2O15
Molecular Weight	837.05 g/mol	823.02 g/mol
Structural Change	Tertiary amine (-N(CH3)2)	Secondary amine (-NHCH3)
EP Impurity Code	N/A	Impurity F
Relative Retention (RRT)	1.00	~0.83 (Method Dependent)

## Formation Mechanisms: Causality & Pathways

Understanding the genesis of Impurity F is essential for upstream process control. It originates from two distinct pathways:

### A. Oxidative Degradation (Stability)

The tertiary amine on the desosamine sugar is susceptible to oxidative attack.<sup>[1]</sup> In the presence of radical initiators, light, or peroxides (often found in excipients like povidone or PEG), the N-methyl group undergoes oxidative demethylation.<sup>[1]</sup>

- Mechanism: Abstraction of an

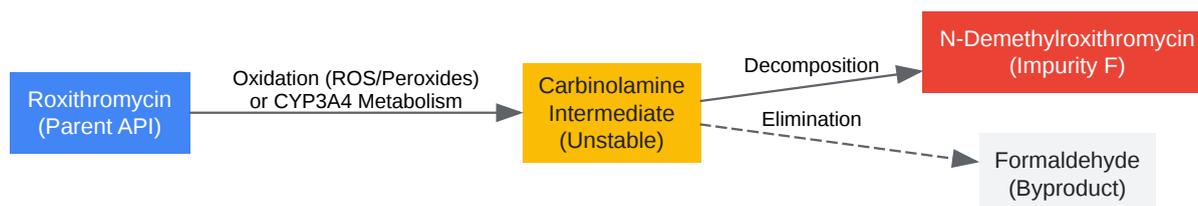
-proton adjacent to the nitrogen, followed by reaction with oxygen to form an unstable carbinolamine intermediate, which collapses to release formaldehyde and the secondary amine (Impurity F).<sup>[1]</sup>

### B. Synthetic Carryover (Process)

If the starting material, Erythromycin A Oxime, contains N-demethylerythromycin A oxime impurities, these will carry through the etherification reaction used to synthesize Roxithromycin.<sup>[1]</sup>

### C. Metabolic Pathway (In Vivo)

While primarily an impurity in CMC (Chemistry, Manufacturing, and Controls), **N-Demethylroxithromycin** is also the major metabolite of Roxithromycin in humans, formed via hepatic CYP3A4-mediated metabolism.[1]



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Figure 1: Pathway of N-Demethylation leading to Impurity F.[1]

## Analytical Strategy: Detection & Quantification

Separating Impurity F from Roxithromycin is challenging due to their similar hydrophobicity. The secondary amine of Impurity F is slightly less basic than the tertiary amine of the parent, which can be exploited using pH-controlled mobile phases.

### A. Pharmacopoeial Method (EP/BP Basis)

The European Pharmacopoeia (EP) prescribes a gradient LC method.[1] However, modern labs often optimize this for higher throughput.

- Column: C18 end-capped stationary phase (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).[1][2][3]
  - Why: "End-capped" is critical to reduce silanol interactions with the basic amine, preventing peak tailing.
- Mobile Phase A: Ammonium Dihydrogen Phosphate buffer (adjusted to pH ~5.0 - 6.0).
- Mobile Phase B: Acetonitrile (ACN).[1][2][4]
- Detection: UV at 205 nm.[4]
  - Note: Macrolides lack strong chromophores; 205 nm detects the carbonyl/ester groups but requires high-purity solvents to minimize baseline noise.

## B. Self-Validating Protocol (System Suitability)

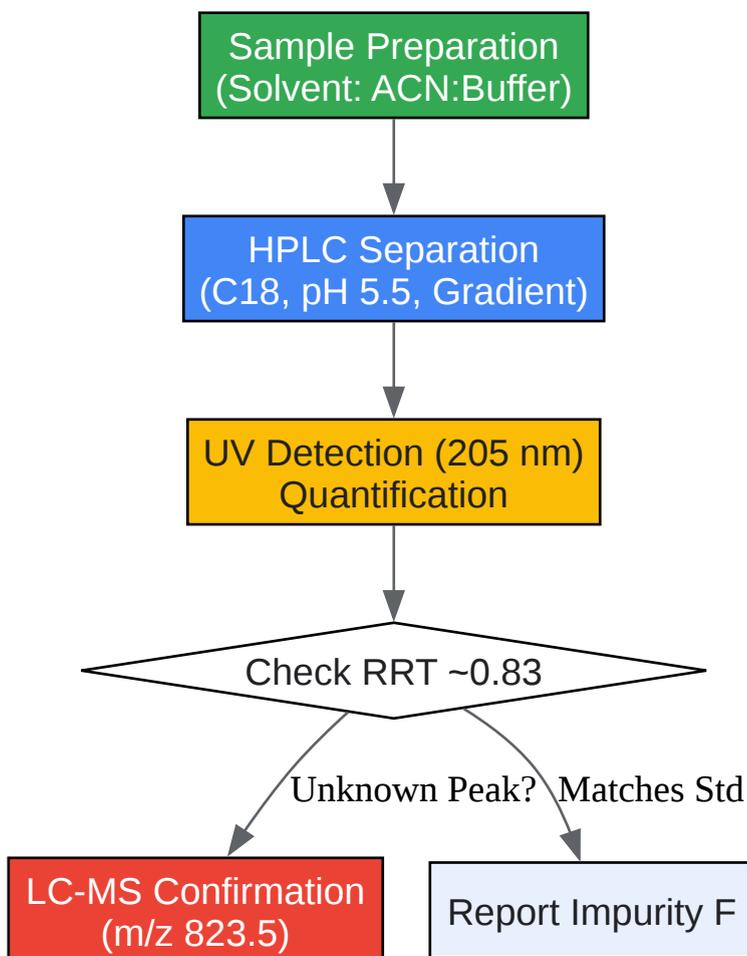
To ensure the method effectively resolves Impurity F, the following System Suitability criteria must be met:

- Resolution (Rs): The resolution between Impurity F (RRT ~0.83) and Roxithromycin must be  $> 2.0$ .[\[1\]](#)[\[5\]](#)
- Peak Symmetry: Tailing factor for Roxithromycin should be  $< 1.5$ .
- Signal-to-Noise: For the sensitivity solution (0.05% level), S/N ratio  $> 10$ .

## C. Advanced Characterization: LC-MS/MS

For definitive identification during method development, Mass Spectrometry is required.

- Roxithromycin  $[M+H]^+$ :  $m/z$  837.5[\[1\]](#)
- Impurity F  $[M+H]^+$ :  $m/z$  823.5 (Mass shift of -14 Da corresponds to loss of  $-CH_3 + H$ ).[\[1\]](#)



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Figure 2: Analytical workflow for the identification and quantification of Impurity F.

## Regulatory & Toxicological Context

### Regulatory Limits

Under ICH Q3B(R2) and EP monographs, Impurity F is a Specified Impurity.[1]

- Acceptance Criteria: Typically NMT (Not More Than) 0.5% (varies by specific monograph version; check current EP/USP).[1]
- Reporting Threshold: 0.1%.

### Toxicological Implications

While **N-Demethylroxithromycin** is a metabolite formed naturally in the human body, its presence in the drug product implies a reduction in the effective dose of the parent API.

- Activity: Studies suggest it retains antibacterial activity but with altered pharmacokinetics compared to Roxithromycin.
- Safety: As a major metabolite, it generally qualifies for qualification thresholds higher than novel impurities, but strict limits are enforced to ensure batch consistency and stability.

## References

- European Pharmacopoeia (Ph. Eur.). Monograph: Roxithromycin. 11th Edition. Strasbourg, France: EDQM. Available at: [\[Link\]\[1\]](#)
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